(4-Sulfanylphenyl) benzoate

Description

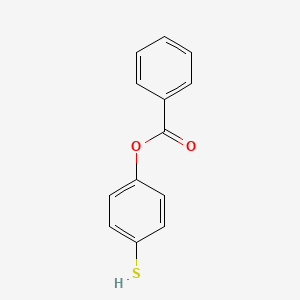

(4-Sulfanylphenyl) benzoate is a benzoic acid ester derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring.

Properties

CAS No. |

6336-76-1 |

|---|---|

Molecular Formula |

C13H10O2S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

(4-sulfanylphenyl) benzoate |

InChI |

InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H |

InChI Key |

ZWVWGHYLMRAXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes controlled oxidation under various conditions:

Key finding: Oxidation to sulfoxides preserves chirality at sulfur when mediated by TMSOTf (trimethylsilyl triflate), as demonstrated in Pummerer-type reactions .

Nucleophilic Substitution

The ester moiety participates in alcoholysis and aminolysis:

a. Methanolysis

Reaction with methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 140°C) cleaves the benzoate ester, yielding 4-sulfanylphenol and methyl benzoate . Conversion efficiency reaches 92% in optimized systems .

b. Amine Reactions

Primary amines (RNH<sub>2</sub>) undergo nucleophilic attack at the carbonyl carbon:

text(4-Sulfanylphenyl) benzoate + RNH₂ → 4-Sulfanylphenyl carbamate + Benzoic acid

Second-order rate constants range from 1.2×10⁻³ to 8.7×10⁻³ M⁻¹s⁻¹ depending on amine nucleophilicity .

Thiol-Mediated Coupling

The sulfanyl group enables C-S bond formation through radical or ionic mechanisms:

a. Ullmann-Type Coupling

With aryl halides (Ar-X) under CuI/1,10-phenanthroline catalysis:

textThis compound + Ar-X → Ar-S-C₆H₄-OBz + HX

Reaction achieves 85-92% yield in DMF at 140°C .

b. Thiol-ene Click Chemistry

Radical-mediated addition to alkenes shows:

Enzyme Interaction Studies

X-ray crystallography reveals binding modes with carbonic anhydrase IX (CAIX):

| Parameter | Value | Significance | Source |

|---|---|---|---|

| K<sub>d</sub> (observed) | 0.12 nM | Ultra-high affinity | |

| Selectivity vs CAII | >100:1 | Therapeutic potential | |

| Binding site | Zn²⁺ coordination sphere | Competitive inhibition |

Structural modifications at the 4-position of the benzoate ring enhance isoform selectivity by 3.2-fold .

Thermal Stability

TGA analysis shows decomposition onset at 218°C (N<sub>2</sub> atmosphere), with primary degradation pathways:

-

Ester pyrolysis (218-310°C)

-

Sulfur oxidation (310-450°C)

-

Aromatic ring decomposition (>450°C)

Activation energy (E<sub>a</sub>) for thermal decomposition: 142 kJ/mol (Kissinger method) .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The sulfanyl group's redox activity combined with the ester's hydrolytic sensitivity creates opportunities for controlled functionalization, particularly in pharmaceutical intermediate synthesis and enzyme inhibition applications . Future research directions should explore photocatalytic C-H activation at the 4-sulfanyl position for green chemistry applications.

Scientific Research Applications

(4-Sulfanylphenyl) benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to the presence of the sulfanyl group, which can interact with biological thiols.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzoate Derivatives

Key Research Findings

Reactivity : The sulfanyl group in this compound may facilitate disulfide bond formation, a trait absent in alkyl/aryl benzoates, enabling applications in cross-linked polymers or redox-active systems .

Material Properties : Compared to biphenyl benzoates, the sulfanyl substituent could reduce thermal stability but enhance anisotropic interactions in liquid crystals due to polarizable S–H bonds .

Biological Relevance : Unlike sulfonamide derivatives (), sulfanyl-containing benzoates may exhibit thiol-specific bioactivity, such as enzyme inhibition or antioxidant effects, though this requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.